

# TGX-221 solvent compatibility beyond DMSO

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## Compound Focus: Tgx-221

CAS No.: 663619-89-4

Cat. No.: S549011

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## TGX-221 Solvent Compatibility

The table below summarizes the available data on **TGX-221**'s solubility in various solvents.

Solvent	Solubility	Details / Concentration
<b>DMSO</b>	Soluble	$\geq 68.7$ mg/mL (with gentle warming) [1] 50 mg/mL (137.19 mM) [2]
<b>Water</b>	Insoluble	Insufficient for experimental use [3] [2] [1]
<b>Ethanol</b>	Insoluble	Insufficient for experimental use [3] [2] [1]
<b>PEG300</b>	Compatible in Mixtures	Used as a component of <i>in vivo</i> formulation [3]
<b>Tween 80</b>	Compatible in Mixtures	Used as a component of <i>in vivo</i> formulation [3]
<b>CMC-Na</b>	Forms Homogeneous Suspension	$\geq 5$ mg/mL [3]

## Formulation Strategies and Protocols

To overcome **TGX-221**'s poor solubility for *in vitro* and *in vivo* applications, researchers employ specialized formulation techniques.

## For In Vitro Cell-Based Assays

- **Stock Solution:** Prepare a concentrated stock solution in **DMSO** (e.g., 10-50 mM). Aliquot and store at -20°C [3] [2].
- **Working Concentration:** Dilute the DMSO stock directly into the cell culture medium. Final DMSO concentration should typically be  $\leq 0.1-0.5\%$  to maintain cell viability [4].

## For In Vivo Studies

One validated formulation for animal studies is a clear solution containing:

- **5% DMSO**
- **40% PEG300**
- **5% Tween 80**
- **50% double-distilled water (ddH<sub>2</sub>O)** [3]

### Preparation Protocol:

- Dissolve **TGX-221** in a small volume of DMSO to create a master liquid concentrate.
- Add PEG300 and mix thoroughly until the solution is clear.
- Add Tween 80 and mix again to clarify.
- Finally, add the remaining ddH<sub>2</sub>O and mix. This formulation should be used immediately for optimal results [3].

## Advanced Nano-Delivery Systems

Recent research focuses on advanced nano-formulations to improve **TGX-221**'s solubility, stability, and targeted delivery, offering promising alternatives to traditional solvents.

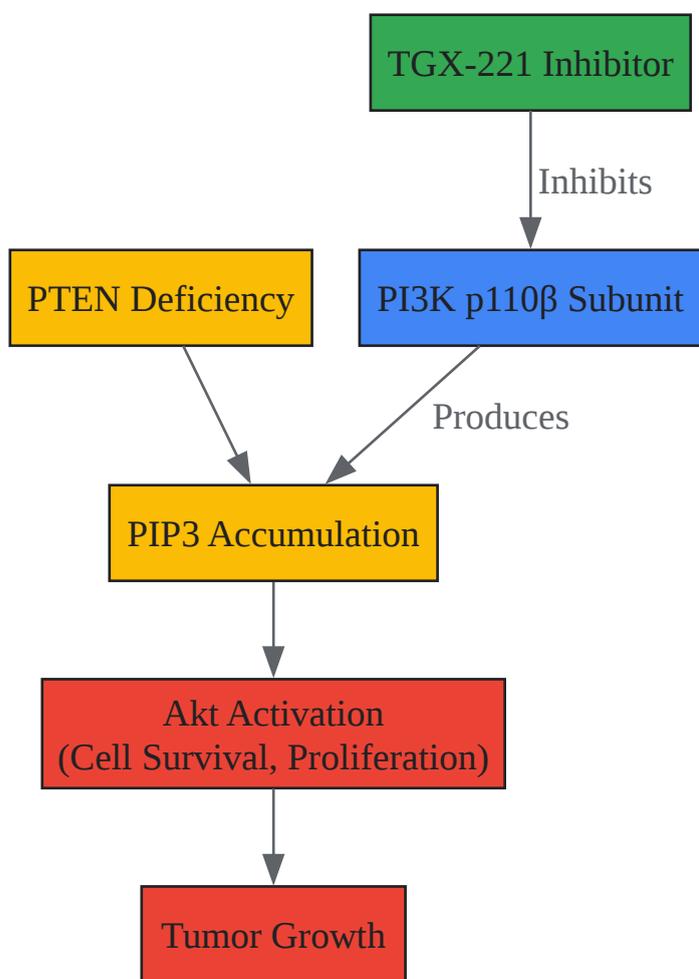
Formulation Type	Key Components	Reported Advantages
<b>Liposomes</b>	HSPC, Cholesterol, DSPE-PEG2000, FA-PEG-CHEMS [5]	pH-sensitive drug release; folate-receptor targeting for tumor accumulation; improved pharmacokinetics.
<b>Polymeric Micelles</b>	PEG-PCL (Polyethylene Glycol-Polycaprolactone) block copolymer [6]	Biocompatible and biodegradable; enhances drug stability and circulation time; suitable for ligand-based targeting (e.g., PSMA aptamer).

## Troubleshooting Common Issues

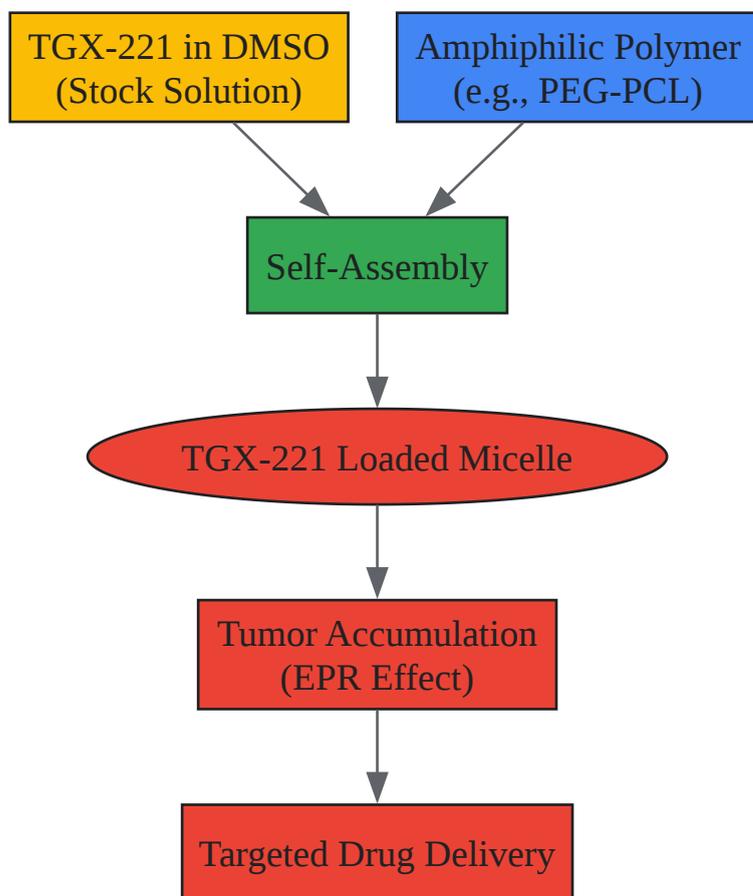
- **Problem:** Precipitation upon dilution of DMSO stock into aqueous buffer or medium.
  - **Solution:** Ensure the DMSO stock is fully dissolved before use. When diluting, add the drug solution to the medium while vortexing or agitating vigorously to facilitate mixing. Pre-warming the medium to 37°C can also help.
- **Problem:** Need for higher concentrations in animal studies without toxic solvent levels.
  - **Solution:** Utilize the validated *in vivo* formulation with PEG300 and Tween 80, or explore nanoparticle formulations like liposomes or micelles [6] [3] [5].

## TGX-221 Research Background

**TGX-221** is a potent, selective, and cell-permeable inhibitor of the **PI3K p110 $\beta$  catalytic subunit** [6] [2]. It shows particular efficacy in targeting **PTEN-deficient tumor cells**, which are found in prostate cancer, glioblastoma, and renal cell carcinoma [6] [4] [7]. The diagrams below illustrate its mechanism of action and a common nano-delivery strategy.



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